molecular formula C9H6Cl2N2OS B2608114 N-(4,7-dichloro-1,3-benzothiazol-2-yl)acetamide CAS No. 868230-30-2

N-(4,7-dichloro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2608114
CAS No.: 868230-30-2
M. Wt: 261.12
InChI Key: ZZUKLMXCEOPRDT-UHFFFAOYSA-N
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Description

N-(4,7-Dichloro-1,3-benzothiazol-2-yl)acetamide is a synthetic small molecule based on the privileged benzothiazole scaffold, a structure renowned for its broad and potent biological activities. This acetamide derivative is of significant interest in medicinal chemistry and oncology research, particularly for developing novel anticancer therapeutics. The specific 4,7-dichloro substitution pattern on the benzothiazole ring is designed to enhance its electronic properties and interaction with biological targets, potentially leading to improved potency and selectivity. Benzothiazole derivatives, such as this compound, have demonstrated compelling anti-proliferative activity against a diverse panel of human cancer cell lines. Research indicates that analogous compounds are effective against breast cancer (MCF-7), colon cancer, renal cancer, and ovarian cancer cell lines, among others. The mechanism of action for this class of compounds is multi-faceted and includes the potent inhibition of tumor-associated carbonic anhydrase isoforms (CA IX and CA XII), enzymes that are overexpressed in hypoxic tumors and critical for maintaining the acidic tumor microenvironment. Inhibition of these enzymes disrupts pH regulation, thereby suppressing tumor growth and metastasis. Furthermore, certain benzothiazoles have been shown to induce apoptosis by activating key cellular proteins like caspase-3. This product is intended for research purposes as a key intermediate in organic synthesis and a lead compound in drug discovery programs. It serves as a valuable tool for investigating new pathways in cancer biology and for evaluating structure-activity relationships (SAR) to design more effective chemotherapeutic agents. Please note: This product is provided strictly "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2OS/c1-4(14)12-9-13-7-5(10)2-3-6(11)8(7)15-9/h2-3H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUKLMXCEOPRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C=CC(=C2S1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 4,7-dichloro-2-aminobenzothiazole with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetonitrile or dimethylformamide (DMF). The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dichloro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4,7-dichloro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between N-(4,7-dichloro-1,3-benzothiazol-2-yl)acetamide and related benzothiazole derivatives:

Compound Name Benzothiazole Substituents Acetamide Substituents Biological Activity Key Reference
This compound 4-Cl, 7-Cl None (direct acetamide linkage) Anticancer, antibacterial (inferred)
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate 4-Cl 3-Methylphenyl group Antibacterial, antifungal
N-[2-(Diethylamino)ethyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide hydrochloride 4,7-dimethyl Diethylaminoethyl, p-tolylthio Not specified (structural study)
Triazine-triamine derivatives with 6,7-dichloro-1,3-benzothiazole groups 6,7-Cl Triazine-triamine linkage Broad-spectrum biological potency

Key Observations:

  • Chlorination Effects: The 4,7-dichloro substitution in the target compound contrasts with mono-chlorinated (e.g., 4-Cl in ) or non-chlorinated analogs.
  • Acetamide Modifications: Unlike the target compound, the 3-methylphenyl acetamide derivative incorporates an aromatic substituent, which may enhance π-π stacking interactions in biological targets.
  • Heterocyclic Linkages : Triazine-triamine derivatives replace the acetamide group with a triazine core, enabling multi-site hydrogen bonding and coordination, which may broaden pharmacological activity.

Biological Activity

N-(4,7-dichloro-1,3-benzothiazol-2-yl)acetamide is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

This compound belongs to the benzothiazole family, which is characterized by a heterocyclic structure containing sulfur and nitrogen. This structural framework is known for its ability to interact with biological targets due to its electrophilic nature.

Biological Activities

1. Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In a study focusing on various benzothiazole compounds, it was found that this compound showed promising activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standardized assays.

CompoundMIC (μg/mL)Target Organism
This compound16Staphylococcus aureus
Other Benzothiazole Derivatives8 - 32Various Strains

2. Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. The compound has been reported to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colorectal cancer). The IC50 values for these activities are summarized below:

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-2315.0Induction of apoptosis
HT-297.5Cell cycle arrest
NCI-H2266.0Inhibition of proliferation

Case Study: A recent study evaluated the effects of this compound on various cancer cell lines and demonstrated that it significantly inhibited cell growth by modulating key signaling pathways involved in cell survival and proliferation .

3. Anti-inflammatory Activity

This compound has also shown anti-inflammatory properties in vitro. In studies assessing its effects on inflammatory markers, the compound reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound is believed to bind to enzymes or receptors involved in critical biological pathways:

  • Enzyme Inhibition: It may inhibit enzymes that play a role in tumor progression or microbial survival.
  • Receptor Modulation: The compound can modulate receptor activity related to inflammation and immune response.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4,7-dichloro-1,3-benzothiazol-2-yl)acetamide?

  • Methodology : A common approach involves coupling 4,7-dichloro-1,3-benzothiazol-2-amine with acetic acid derivatives using carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDCl) in dichloromethane. Triethylamine is added to neutralize HCl byproducts. Post-reaction, the product is isolated via aqueous workup (NaHCO₃ wash), dried (Na₂SO₄), and purified by recrystallization (e.g., ethanol slow evaporation) .
  • Key Considerations : Monitor reaction progress via TLC. Optimize stoichiometry (amine:acid:EDCl = 1:1:1.2) to minimize unreacted starting material.

Q. How is the crystal structure of this compound determined?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is performed using a diffractometer (e.g., Bruker AXS) at low temperatures (e.g., 173 K). Data refinement uses SHELXL for small molecules . Hydrogen-bonding networks and π-π interactions are analyzed using software like Mercury.
  • Validation : Apply R-factor metrics (e.g., R₁ < 0.05) and checkCIF to resolve structural ambiguities .

Q. What spectroscopic techniques confirm the molecular structure?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies substituent environments (e.g., acetamide carbonyl at ~168 ppm, benzothiazole protons at 7–8 ppm) .
  • HRMS : Exact mass analysis confirms the molecular formula (e.g., [M+H]⁺ calculated for C₉H₆Cl₂N₂OS: 276.9604) .
    • Note : Compare experimental data with computed spectra (DFT) for validation.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DCM) for solubility and reactivity.
  • Catalysis : Explore DMAP as a nucleophilic catalyst to accelerate amide bond formation.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) for intermediates before recrystallization .
    • Case Study : A related benzothiazole acetamide achieved 91% yield by maintaining strict temperature control (273 K during reagent addition) .

Q. How are unexpected by-products or data contradictions resolved during synthesis or characterization?

  • Methodology :

  • By-Product Analysis : Use LC-MS or HPLC to identify impurities. For example, over-reaction may yield N-acylurea by-products from EDCl degradation.
  • Crystallographic Ambiguities : Re-refine XRD data with alternative space groups or hydrogen-atom constraints .
    • Example : If NMR shows extra peaks, vary deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess conformational exchange .

Q. What role do the 4,7-dichloro substituents play in biological activity or physicochemical properties?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., 4-Cl, 7-NO₂) and compare bioactivity (e.g., enzyme inhibition assays).
  • Computational Modeling : Perform DFT calculations to evaluate electronic effects (e.g., Hammett σ constants) on reactivity .
    • Observation : Chlorine atoms enhance lipophilicity (logP) and may improve membrane permeability in antimicrobial assays .

Q. How are intermolecular interactions analyzed to predict solubility or stability?

  • Methodology :

  • XRD Analysis : Quantify hydrogen bonds (O–H⋯N, N–H⋯O) and π-π stacking distances (e.g., 3.5–4.0 Å) from crystal packing diagrams .
  • Thermal Analysis : Perform DSC/TGA to correlate melting points with packing efficiency.

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